4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 2549006-00-8
VCID: VC11820584
InChI: InChI=1S/C18H22N6O4S/c1-11-17(12(2)28-22-11)29(25,26)23-8-7-13(9-23)10-27-16-6-5-15-19-20-18(14-3-4-14)24(15)21-16/h5-6,13-14H,3-4,7-10H2,1-2H3
SMILES: CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Molecular Formula: C18H22N6O4S
Molecular Weight: 418.5 g/mol

4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole

CAS No.: 2549006-00-8

Cat. No.: VC11820584

Molecular Formula: C18H22N6O4S

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole - 2549006-00-8

Specification

CAS No. 2549006-00-8
Molecular Formula C18H22N6O4S
Molecular Weight 418.5 g/mol
IUPAC Name 4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Standard InChI InChI=1S/C18H22N6O4S/c1-11-17(12(2)28-22-11)29(25,26)23-8-7-13(9-23)10-27-16-6-5-15-19-20-18(14-3-4-14)24(15)21-16/h5-6,13-14H,3-4,7-10H2,1-2H3
Standard InChI Key UDHWAVGMKJQYPT-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Canonical SMILES CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3

Introduction

Structural Analysis

This compound is characterized by the following key features:

  • Core Structure: The molecule contains a triazolo[4,3-b]pyridazine ring fused with a cyclopropyl group. This heterocyclic system is known for its bioactivity in medicinal chemistry.

  • Functional Groups:

    • A sulfonyl group (-SO₂-) attached to a pyrrolidine ring.

    • An oxazole moiety substituted with methyl groups at the 3rd and 5th positions.

    • A methoxy bridge linking the triazolopyridazine core to the pyrrolidine ring.

  • Molecular Complexity: The combination of aromatic heterocycles and flexible aliphatic chains suggests potential biological activity.

Molecular Formula and Weight

Based on its systematic name, the molecular formula can be deduced as C18H22N6O4SC_{18}H_{22}N_6O_4S, with an approximate molecular weight of 434.47 g/mol.

Synthesis Pathway

The synthesis of such a compound typically involves multistep organic reactions:

  • Formation of the Triazolopyridazine Core:

    • The triazolo[4,3-b]pyridazine core can be synthesized via cyclization reactions involving hydrazine derivatives and pyridazine precursors.

    • Cyclopropyl substitution is introduced through alkylation or related reactions.

  • Attachment of the Pyrrolidine Ring:

    • A nucleophilic substitution reaction may link the pyrrolidine ring to the triazolopyridazine core via a methoxy bridge.

  • Incorporation of the Oxazole Moiety:

    • The oxazole ring is likely synthesized separately and attached via sulfonylation reactions.

These steps require precise control over reaction conditions (temperature, solvents, catalysts) to ensure regioselectivity and yield.

Potential Biological Activity

Compounds containing triazolo[4,3-b]pyridazine frameworks have been extensively studied for their pharmacological properties:

  • Antimicrobial Activity: Derivatives of triazolopyridazines often exhibit potent antifungal or antibacterial effects by targeting microbial enzymes or cell walls .

  • Anti-inflammatory Potential: Sulfonamide-linked heterocycles are known to inhibit inflammatory pathways such as COX or LOX enzymes .

  • Anticancer Properties: The presence of electron-withdrawing groups (e.g., sulfonyl) enhances interactions with DNA or proteins involved in cancer cell proliferation .

Drug Design Implications

The structural diversity offered by this compound makes it a candidate for further optimization in drug discovery pipelines. Its rigid aromatic cores combined with flexible side chains allow for fine-tuning of binding affinity and specificity toward biological targets.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyDetermines hydrogen and carbon environments within the molecule .
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
Infrared (IR) SpectroscopyIdentifies functional groups like sulfonyl (-SO₂-) and oxazole rings.
X-ray CrystallographyProvides detailed three-dimensional structure data when crystalline samples are available.

Table: Comparative Bioactivity Data for Related Compounds

Compound ClassTarget Enzyme/PathwayIC₅₀/Activity LevelReference
Triazolo[4,3-b]pyridazinesAntifungal (Candida albicans)MIC ≤ 25 µg/mL
Sulfonamide DerivativesAnti-inflammatory (5-LOX)IC₅₀ ~10 µM
Oxazole-Based CompoundsAntibacterial (E. coli)MIC ~15 µg/mL

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